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Pharmacological & Metabolic Profile Comparison

The table below summarizes the key characteristics of infigratinib and its metabolites BHS697 and

CQM157.

Feature
Infigratinib (Parent
Drug)

Metabolite BHS697 Metabolite CQM157

FGFR Binding
Affinity

Potent, selective

inhibitor of FGFR1-3 [1]
[2]

Similar to parent

drug [3] [2]

Similar to parent drug [3] [2]

Contribution to
Overall
Pharmacologic
Activity

100% (Baseline) 16% - 33% [4] [1] [2] 9% - 12% [4] [1] [2]

Primary Metabolizing
Enzyme

CYP3A4 (94%) [4] [1] Formed by CYP3A4
[4]

Formed by CYP3A4 and
biotransformation [4]
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Feature
Infigratinib (Parent
Drug)

Metabolite BHS697 Metabolite CQM157

Inhibition of CYP450
Enzymes

Moderate inhibition of

CYP3A4 and
CYP2C19; weak

inhibition of others [3]

Weak inhibition of

CYP2B6, CYP2C9,
CYP2C19, CYP3A4

[3]

Moderate inhibition of

CYP2C9 and CYP3A4;
weak inhibition of others [3]

Inhibition of UGT
Enzymes

Moderate inhibition of

UGT1A4; weak
inhibition of UGT1A1

[3]

Weak inhibition of

UGT1A1 [3]

Moderate inhibition of

UGT1A1 and UGT1A4 [3]

Experimental Data and Methodologies

The quantitative data in the table above is derived from specific experimental protocols. Here are the

methodologies for key experiments cited.

Enzyme Kinetic Studies for Metabolite Formation: The enzymes responsible for forming BHS697
and CQM157 were identified using human liver microsomes (HLM) and human recombinant CYP
enzymes. The metabolic velocity (Vmax) and the apparent enzyme affinity (Km) were determined to
quantify the efficiency of the formation of each metabolite by different CYP450 isoforms [3].

Inhibition Assays for CYP450 and UGT Enzymes: The inhibition potential of infigratinib, BHS697,
and CQM157 against major human CYP450 and UGT enzymes was assessed in vitro. Test

compounds were incubated with HLM or recombinant UGT enzymes and specific probe substrates.
The IC50 values (concentration that inhibits 50% of enzyme activity) were determined to classify the

inhibition potency (e.g., strong, moderate, weak) of each compound [3].
Pharmacokinetic (PK) Profiling in Humans: The PK parameters for infigratinib and its metabolites

were characterized in clinical studies. Patients received infigratinib orally (125 mg once daily), and
plasma concentrations were measured using a validated liquid chromatography/tandem mass
spectrometry (LC-MS/MS) method. Key parameters like maximum concentration (Cmax) and area
under the curve (AUC) were calculated using non-compartmental analysis [4].

Metabolic Pathway and Clinical Implications
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The following diagram illustrates the metabolic fate of infigratinib and the key clinical implications of its

active metabolites, integrating the data from the tables above.

Infigratinib
(Parent Drug)

Enzyme: CYP3A4

 Metabolism

Metabolite: BHS697

 Forms

Metabolite: CQM157

 Forms

Contribution to
Total Drug Activity

Drug-Drug Interaction (DDI)
Potential

∙ Contributes 16-33% activity
∙ Weak CYP/UGT inhibitor

  BHS697

∙ Contributes 9-12% activity
∙ Moderate CYP2C9/3A4 inhibitor

  CQM157

Click to download full resolution via product page

Key Takeaways for Drug Development

Significant Active Metabolites: Both BHS697 and CQM157 contribute meaningfully to the drug's
efficacy. A comprehensive pharmacokinetic model should account for their combined activity, not just

the parent drug [4] [1] [2].
DDI Risk from Metabolites: CQM157 poses a notable DDI risk due to its moderate inhibition of
CYP2C9 and CYP3A4. BHS697 shows weaker inhibition. This is critical for predicting interactions
when infigratinib is co-administered with drugs that are substrates of these enzymes (e.g.,

rivaroxaban) [3] [5].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s548002?utm_src=pdf-body
https://www.smolecule.com/products/s548002?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11604989/
https://go.drugbank.com/drugs/DB11886
https://link.springer.com/article/10.1007/s40265-021-01567-1
https://www.smolecule.com/products/s548002?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38914316/
https://www.sciencedirect.com/science/article/abs/pii/S0022356524003069
https://www.smolecule.com/products/s548002?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Complex Bioactivation Pathway: Beyond standard metabolism, infigratinib can undergo

bioactivation to form reactive intermediates (e.g., iminium ions and benzoquinones), which may have
implications for long-term toxicity [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Infigratinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

2. : First Approval | Drugs Infigratinib [link.springer.com]

3. Identification of the human Cytochrome P450 enzymes... [pubmed.ncbi.nlm.nih.gov]

4. Pharmacokinetics of infigratinib and its active metabolites in ... [pmc.ncbi.nlm.nih.gov]

5. Identification of Infigratinib as a Potent Reversible Inhibitor ... [sciencedirect.com]

6. bioactivation pathway elucidation and in silico toxicity ... [pmc.ncbi.nlm.nih.gov]

7. bioactivation pathway elucidation and in silico toxicity ... [pubs.rsc.org]

To cite this document: Smolecule. [Infigratinib metabolite activity BHS697 CQM157 pharmacological].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548002#infigratinib-metabolite-activity-bhs697-cqm157-

pharmacological]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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